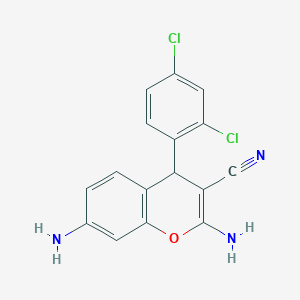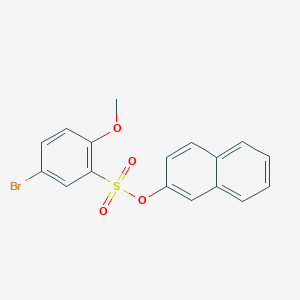
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile, also known as DCPC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. The compound belongs to the class of chromene derivatives, which have been extensively studied for their biological activities. DCPC has shown promising results in various scientific studies, making it a potential candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have antioxidant and anti-inflammatory properties. 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is its potential as a novel anticancer agent. The compound has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one limitation of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-aminophenol to obtain 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of an aldehyde with malononitrile followed by cyclization.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(20)6-14(11)22-16(21)12(15)7-19/h1-6,15H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNISWAUBSKCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5105963.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5105991.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5105997.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)

![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)